molecular formula C15H19NO4 B1275820 N-Cbz-3-piperidineacetic acid CAS No. 86827-10-3

N-Cbz-3-piperidineacetic acid

Cat. No.: B1275820
CAS No.: 86827-10-3
M. Wt: 277.31 g/mol
InChI Key: YVOXXKXHRGVDOF-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

  • Solubility : Soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : N1-Cbz piperazic acid, a derivative of N-Cbz-3-piperidineacetic acid, is used in the total synthesis of natural products, offering an efficient pathway to modified piperazates (Papadaki, Georgiadis, & Tsakos, 2020).

  • Regioselectivity in Biohydroxylations : N-Cbz-protected piperidines exhibit greater regioselectivity in hydroxylations when incubated with Beauveria bassiana, a fungus, suggesting its role in organic synthesis (Aitken, Grogan, Chow, Turner, & Flitsch, 1998).

Pharmacological and Biomedical Applications

  • GABA Uptake Inhibition : Derivatives of this compound are potent inhibitors of gamma-aminobutyric acid (GABA) uptake, indicating their potential use in neuropharmacology (Ali et al., 1985).

  • Anticonvulsant Activity : Certain this compound derivatives exhibit anticonvulsant activity, suggesting their potential therapeutic application in seizure disorders (Swinyard, White, Wolf, & Bondinell, 1991).

  • Neuroprotection in Alzheimer's Disease : this compound derivatives have been evaluated for neuroprotective properties in models related to Alzheimer's disease, showing potential as anti-Alzheimer and anti-stroke compounds (Monjas et al., 2017).

  • Treatment of Alzheimer's Disease : A CB2 receptor agonist derived from this compound demonstrated a reversal of amyloid-induced memory deficiency, indicating its potential in treating Alzheimer's disease (Wu, Bie, Yang, Xu, Brown, & Naguib, 2013).

Molecular and Structural Analysis

Miscellaneous Applications

  • Cannabinoid Receptor Antagonists : Pyrazole derivatives related to this compound have been explored as cannabinoid receptor antagonists, potentially useful in cannabinoid-related therapies (Lan et al., 1999).

  • Antiepileptic Drug Mechanisms : The antiepileptic drug Carbamazepine, structurally similar to this compound, has been found to inhibit histone deacetylases, revealing a new aspect of its action mechanism (Beutler, Li, Nicol, & Walsh, 2005).

Safety and Hazards

  • Hazard Level : Not classified as hazardous .

Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOXXKXHRGVDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401183
Record name {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86827-10-3
Record name {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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